Cas no 618070-65-8 (Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate)

Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- BUTTPARK 34\09-37
- SALOR-INT L251526-1EA
- OTAVA-BB 1218869
- VITAS-BB TBB010286
- ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
- ethyl5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
- STK351067
- SBB024020
- BBL013115
- 6710AH
- NE12436
- AK139383
- ST45119124
- Z317046494
- ethyl 2-(2-fluoroph
- A8557
- 1955541-59-9
- MFCD03407403
- F17257
- SCHEMBL3520425
- 618070-65-8
- EN300-29716
- ethyl 2-(2-fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
- AMY12004
- FT-0753147
- AKOS000260668
- DTXSID10402435
- CS-0061564
- ALBB-030582
- DB-073015
- Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
-
- MDL: MFCD03407403
- インチ: 1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
- InChIKey: NYHXOVWRDYMNGL-UHFFFAOYSA-N
- ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1N1C(=C(C(=O)OC([H])([H])C([H])([H])[H])C([H])=N1)N([H])[H]
計算された属性
- せいみつぶんしりょう: 249.09100
- どういたいしつりょう: 249.091
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- ふってん: 386.4±32.0°C at 760 mmHg
- PSA: 70.14000
- LogP: 2.35150
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35016-0.5g |
ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95% | 0.5g |
$19.0 | 2023-02-13 | |
abcr | AB377818-250 mg |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate; . |
618070-65-8 | 250MG |
€62.10 | 2022-03-02 | ||
abcr | AB377818-10 g |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate; . |
618070-65-8 | 10g |
€238.90 | 2022-03-02 | ||
TRC | E904035-1g |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 1g |
$ 250.00 | 2022-06-05 | ||
Enamine | EN300-29716-0.1g |
ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95% | 0.1g |
$19.0 | 2023-09-06 | |
Chemenu | CM188537-5g |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95% | 5g |
$256 | 2021-08-05 | |
Chemenu | CM188537-25g |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95%+ | 25g |
$339 | 2023-02-02 | |
Chemenu | CM188537-25g |
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95% | 25g |
$746 | 2021-08-05 | |
Enamine | EN300-35016-0.1g |
ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate |
618070-65-8 | 95% | 0.1g |
$19.0 | 2023-02-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH392-100mg |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate |
618070-65-8 | 95+% | 100mg |
34CNY | 2021-05-08 |
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate: A Comprehensive Overview
Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate, with the CAS number 618070-65-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The presence of a fluorophenyl group and an ethyl ester further enhances its chemical complexity and functional diversity.
The synthesis of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate involves a series of carefully designed reactions that highlight the versatility of pyrazole chemistry. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only streamlined the production process but also opened new avenues for exploring similar compounds with enhanced bioactivity.
One of the most promising aspects of this compound lies in its potential pharmacological applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent research has delved into the mechanism of action of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate, particularly its ability to modulate key cellular pathways involved in inflammation and cancer progression. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are critical for cell proliferation and survival.
The fluorophenyl group in the structure plays a pivotal role in determining the compound's pharmacokinetic properties. Fluorine substitution is known to enhance lipophilicity and improve drug absorption, making it a valuable modification in drug design. Additionally, the ethyl ester group contributes to the compound's solubility and stability, further enhancing its suitability for therapeutic applications.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate. Molecular docking studies have revealed potential binding modes with various drug targets, such as receptors and enzymes involved in neurodegenerative diseases. These findings underscore the compound's potential as a lead molecule for developing novel therapeutics.
In terms of industrial applications, this compound has shown promise in agrochemicals due to its pesticidal properties. Research indicates that it can act as an effective inhibitor of certain enzymes in pests, making it a candidate for eco-friendly pest control solutions. Furthermore, its stability under various environmental conditions makes it suitable for agricultural use without significant degradation.
The development of analytical methods for the characterization of Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure precise identification and quantification. These methods are crucial for maintaining quality control standards in both research and industrial settings.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its enantiomers. Stereoisomerism can significantly influence biological activity, and understanding these aspects could pave the way for developing more potent and selective drugs. Additionally, efforts are being made to investigate its metabolites and toxicity profiles to ensure safe therapeutic use.
In conclusion, Ethyl 2-(2-Fluorophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate represents a compelling example of how structural complexity can be harnessed to create compounds with multifaceted applications. Its unique chemical properties, combined with cutting-edge research findings, position it as a valuable asset in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to advancing our understanding of pyrazole chemistry and its role in modern medicine.
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